molecular formula C18H24N2O4 B1667387 Ancarolol CAS No. 75748-50-4

Ancarolol

Cat. No. B1667387
CAS RN: 75748-50-4
M. Wt: 332.4 g/mol
InChI Key: XBRNQRFNEAHCPR-UHFFFAOYSA-N
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Description

Ancarolol is a beta-adrenergic blocking agent . It has the IUPAC name N - [2- [3- ( tert -Butylamino)-2-hydroxy-propoxy]phenyl]furan-2-carboxamide . The molecular formula of Ancarolol is C18H24N2O4 .


Molecular Structure Analysis

The molecular structure of Ancarolol is represented by the SMILES notation: O=C(Nc1ccccc1OCC(O)CNC©©C)c2occc2 . The molecular weight of Ancarolol is 332.39 .


Physical And Chemical Properties Analysis

Ancarolol has a molecular weight of 332.39 and a molecular formula of C18H24N2O4 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.

Scientific Research Applications

1. Impact on Epileptic Activity and EEG Sleep

The β-carboline abecarnil, a partial agonist at benzodiazepine receptors, shows strong antiepileptic characteristics and changes in electroencephalograph (EEG) background activity. It also influences behavior and sleep patterns, demonstrating therapeutic potential for conditions like epilepsy and related sleep disturbances (Coenen, Stephens, & van Luijtelaar, 1992).

2. Use in Ophthalmology

In ophthalmology, nonselective beta-adrenergic antagonists like carteolol have been studied for their efficacy in treating conditions like open-angle glaucoma. Such drugs, related in mechanism to ancarolol, significantly lower intraocular pressure and are compared for tolerability and effectiveness with other ophthalmic medications (Steward et al., 2004).

3. Limitations of Animal Models in Mimicking Human Diseases

Research highlights the limitations of mouse models in accurately replicating human inflammatory diseases, which is crucial in the context of drug development and testing, including drugs like ancarolol. This emphasizes the need for more human-focused research in pharmacology (Takao & Miyakawa, 2013).

4. Pharmacodynamic Properties

The pharmacodynamic properties of drugs similar to ancarolol, such as carteolol, are important in understanding their therapeutic potential. Carteolol, for instance, shows significant reductions in intraocular pressure and other ocular benefits, which could be extrapolated to ancarolol's potential applications (Chrisp & Sorkin, 1992).

5. Antigenotoxicity, Cytotoxicity, and Apoptosis Induction

Research into the antigenotoxicity, cytotoxicity, and apoptosis induction by various compounds provides insights into potential therapeutic applications of ancarolol in cancer and other diseases. Such studies explore the role of different compounds in managing cellular damage and tumor growth (Anter et al., 2011).

Future Directions

A perspective on the use of heterogeneous catalysis to drive the waste-to-pharma concept has been provided based on the conversion of furanics to active pharmaceutical ingredients (APIs), including Ancarolol . This suggests potential future directions in the sustainable synthesis of Ancarolol and other APIs.

properties

IUPAC Name

N-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-18(2,3)19-11-13(21)12-24-15-8-5-4-7-14(15)20-17(22)16-9-6-10-23-16/h4-10,13,19,21H,11-12H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRNQRFNEAHCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1NC(=O)C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868379
Record name N-{2-[3-(tert-Butylamino)-2-hydroxypropoxy]phenyl}furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ancarolol

CAS RN

75748-50-4
Record name N-[2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75748-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ancarolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075748504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[3-(tert-Butylamino)-2-hydroxypropoxy]phenyl}furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANCAROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00EED65INL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
R Luque, ZA ALOthman, AM Balu, L Voskressensky - Molecules, 2021 - mdpi.com
… article has been exemplified for two key molecule examples: Ancarolol and Furosemide. … Subsequent steps can lead to a final ancarolol derivative in which more than half of the …
Number of citations: 3 www.mdpi.com
W Ouyang, AM Balu, ZA ALOthman, X Wang… - Current Opinion in …, 2023 - Elsevier
… [30] proposed an innovative approach for transforming furanic-containing humins to valuable and vital important APIs, Ancarolol and Furosemide (see Figure 5). Ancarolol derivatives …
Number of citations: 0 www.sciencedirect.com
JJ Irwin, G Gaskins, T Sterling… - Journal of chemical …, 2018 - ACS Publications
… Ancarolol (ZINC39) illustrates the discriminatory value of the SEA prediction, with pSEA = … have higher MaxTc than ancarolol to this target while only 46 753 have a higher pSEA score. …
Number of citations: 34 pubs.acs.org
R Banerjee, HKS Kumar, M Banerjee - International Journal of …, 2015 - academia.edu
Furan is a planer five-member heterocyclic ring with 4C and 1O atom and in ring O is present in 1st positions. The furan ring is a constituent of several important natural products, …
Number of citations: 104 www.academia.edu
DX Duc - Advances in Organic Synthesis: Volume 15, 2021 - books.google.com
Furan, pyrrole and thiophene derivatives are aromatic five-membered heterocyclic compounds with one heteroatom. These compounds are widely distributed in a wide range of natural …
Number of citations: 0 www.google.com
C Espro, E Paone, F Mauriello, R Gotti… - Chemical Society …, 2021 - pubs.rsc.org
The aim of this tutorial review is to provide a general overview of processes, technologies and challenges in the production of pharmaceutical and bioactive compounds from food waste …
Number of citations: 83 pubs.rsc.org
G Gaskins - 2020 - search.proquest.com
… Ancarolol (ZINC39) illustrates the discriminatory value of the SEA prediction, with pSEA = … have higher MaxTc than ancarolol to this target while only 46,753 have a higher pSEA score. …
Number of citations: 4 search.proquest.com
DX Duc - Mini-Reviews in Organic Chemistry, 2019 - ingentaconnect.com
Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry, but also as natural products found in various …
Number of citations: 31 www.ingentaconnect.com
I Morton, IK Morton, JM Hall, J Hall - 1999 - books.google.com
This dictionary provides a convenient personal reference source, intended to complement more encyclopaedic works. First, there is an alphabetic, fully cross-indexed listing of …
Number of citations: 83 www.google.com
Y Yang, Y Wang, Z Bao, Q Yang, Z Zhang, Q Ren - Molecules, 2021 - mdpi.com
β-adrenergic antagonists (β-blockers) with at least one chiral center are an exceedingly important class of drugs used mostly to treat cardiovascular diseases. At least 70 β-blockers …
Number of citations: 10 www.mdpi.com

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